molecular formula C12H12Cl2N2O B3373108 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide CAS No. 950037-38-4

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

Cat. No. B3373108
CAS RN: 950037-38-4
M. Wt: 271.14 g/mol
InChI Key: QSEAHGVSAVAQEV-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide, commonly referred to as C-CNMA, is a synthetic compound that has been widely studied for its potential use in scientific research. C-CNMA has been studied for its ability to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the inflammatory response in the body. C-CNMA has also been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that play a role in inflammation. C-CNMA has been studied for its potential to be used as a therapeutic agent in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.

Scientific Research Applications

Biological Effects and Environmental Fate of Acetamides :Research on acetamide derivatives, including studies on their biological effects, environmental fate, and applications in synthetic organic chemistry, sheds light on their importance across various scientific domains. For instance, acetamides have been studied for their biotoxicity, degradation pathways, and applications in creating selective N-acylation reagents, highlighting their versatile roles in environmental science, toxicology, and synthetic chemistry.

  • Environmental Toxicology and Degradation :

    • Acetamides and their derivatives have been the subject of environmental toxicology studies, focusing on their degradation, by-products, and biotoxicity in water treatment processes. Advanced oxidation processes (AOPs) have been applied to degrade acetaminophen, a compound related to acetamides, elucidating pathways and by-products that pose ecological risks (Qutob et al., 2022).
  • Synthetic Organic Chemistry :

    • In synthetic organic chemistry, acetamide derivatives have been developed as chemoselective N-acylation reagents. Research has focused on the structure-reactivity relationship of these compounds, demonstrating their utility in producing N-acylated products with improved selectivity and efficiency (Kondo & Murakami, 2001).
  • Pesticide Industry Wastewater Treatment :

    • The degradation of pesticides, including those related to acetamide structures, in industry wastewater underscores the challenges and solutions in removing toxic pollutants to prevent environmental contamination. Biological processes and granular activated carbon have been identified as effective in treating high-strength wastewaters rich in recalcitrant compounds (Goodwin et al., 2018).
  • Analytical and Bioanalytical Studies :

    • Analytical studies have also focused on the environmental fate and biochemical transformations of chiral emerging organic pollutants, including phenoxyalkanoic and acetamide herbicides. These studies highlight the importance of understanding stereochemical effects on the environmental behavior and toxicity of such compounds (Wong, 2006).

properties

IUPAC Name

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c1-9-7-10(3-4-11(9)14)16(6-2-5-15)12(17)8-13/h3-4,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAHGVSAVAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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